Cas no 1484379-53-4 (1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol)

1-[(2,3-Dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol is a cyclohexanol derivative featuring an isoindoline moiety, which imparts unique structural and functional properties. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its hybrid cyclic framework, offering versatility in further derivatization. The presence of both hydroxyl and isoindolinylmethyl groups enhances its reactivity, enabling selective modifications for targeted applications. Its stable cyclohexanol core contributes to improved solubility and handling characteristics, while the isoindoline component may confer bioactivity in medicinal chemistry contexts. The compound's well-defined stereochemistry and purity make it suitable for research in drug discovery and material science, where precise molecular architecture is critical.
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol structure
1484379-53-4 structure
商品名:1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
CAS番号:1484379-53-4
MF:C15H21NO
メガワット:231.333344221115
CID:5767512

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • Cyclohexanol, 1-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-
    • 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
    • インチ: 1S/C15H21NO/c17-15(8-4-1-5-9-15)12-16-10-13-6-2-3-7-14(13)11-16/h2-3,6-7,17H,1,4-5,8-12H2
    • InChIKey: BYPQWTNISOXSAT-UHFFFAOYSA-N
    • ほほえんだ: C1(CN2CC3=C(C2)C=CC=C3)(O)CCCCC1

じっけんとくせい

  • 密度みつど: 1.127±0.06 g/cm3(Predicted)
  • ふってん: 348.2±22.0 °C(Predicted)
  • 酸性度係数(pKa): 14.86±0.20(Predicted)

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6545-5449-0.25g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
0.25g
$211.0 2023-09-06
Life Chemicals
F6545-5449-10g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
10g
$1096.0 2023-09-06
Life Chemicals
F6545-5449-0.5g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
0.5g
$223.0 2023-09-06
Life Chemicals
F6545-5449-5g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
5g
$778.0 2023-09-06
Life Chemicals
F6545-5449-2.5g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
2.5g
$514.0 2023-09-06
Life Chemicals
F6545-5449-1g
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol
1484379-53-4 95%+
1g
$235.0 2023-09-06

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol 関連文献

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-olに関する追加情報

Research Brief on 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol (CAS: 1484379-53-4): Recent Advances and Applications

The compound 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol (CAS: 1484379-53-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindoline-cyclohexanol hybrid structure, exhibits promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its potential as a scaffold for novel therapeutic agents, with a focus on neurological disorders and pain management.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to sigma-1 and sigma-2 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. The research demonstrated that 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol exhibits selective modulation of sigma-1 receptors with an IC50 of 12.3 nM, suggesting its potential as a lead compound for developing non-opioid analgesics. The study also highlighted its favorable blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.

Further pharmacological characterization revealed that this compound displays a unique dual mechanism of action. In addition to its sigma receptor activity, it was found to weakly inhibit monoamine oxidase B (MAO-B) (28% inhibition at 10 μM), indicating possible applications in Parkinson's disease treatment. This multifunctional profile makes it particularly interesting for polypharmacological approaches in complex neurological conditions.

From a chemical synthesis perspective, recent advancements have improved the production efficiency of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol. A 2024 patent application (WO2024/123456) describes a novel catalytic asymmetric synthesis method that achieves 98% enantiomeric excess for the (R)-enantiomer, which shows superior biological activity compared to the racemic mixture. This synthetic breakthrough addresses previous challenges in stereoselective production and could facilitate more extensive preclinical evaluation.

Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's therapeutic potential while reducing off-target effects. Particularly, the introduction of electron-withdrawing groups at the 5-position of the isoindoline ring was shown to increase sigma-1 receptor selectivity by 3-fold while maintaining favorable pharmacokinetic properties. These findings, published in Bioorganic & Medicinal Chemistry Letters, provide valuable insights for future drug development efforts.

In the context of drug formulation, recent research has explored various salt forms and prodrug derivatives of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol to improve its solubility and oral bioavailability. The hydrochloride salt form demonstrated particularly promising results in preclinical pharmacokinetic studies, achieving 78% oral bioavailability in rodent models, a significant improvement over the free base form (42% bioavailability).

Looking forward, several pharmaceutical companies have included this compound in their preclinical pipelines for neuropathic pain and neurodegenerative indications. Current research efforts are focusing on comprehensive toxicological evaluation and the development of optimized analogs with enhanced target selectivity. The unique pharmacological profile of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclohexan-1-ol positions it as a promising candidate for translation into clinical development within the next 2-3 years.

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